3-(3,4-Dimethylphenyl)-2,2-difluoropropanoic acid 3-(3,4-Dimethylphenyl)-2,2-difluoropropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20387869
InChI: InChI=1S/C11H12F2O2/c1-7-3-4-9(5-8(7)2)6-11(12,13)10(14)15/h3-5H,6H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H12F2O2
Molecular Weight: 214.21 g/mol

3-(3,4-Dimethylphenyl)-2,2-difluoropropanoic acid

CAS No.:

Cat. No.: VC20387869

Molecular Formula: C11H12F2O2

Molecular Weight: 214.21 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethylphenyl)-2,2-difluoropropanoic acid -

Specification

Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
IUPAC Name 3-(3,4-dimethylphenyl)-2,2-difluoropropanoic acid
Standard InChI InChI=1S/C11H12F2O2/c1-7-3-4-9(5-8(7)2)6-11(12,13)10(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Standard InChI Key FQNYEWMYRHGBSB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)CC(C(=O)O)(F)F)C

Introduction

1. Introduction to 3-(3,4-Dimethylphenyl)-2,2-difluoropropanoic Acid

3-(3,4-Dimethylphenyl)-2,2-difluoropropanoic acid is an aromatic carboxylic acid derivative featuring a phenyl ring substituted with two methyl groups at the 3- and 4-positions and a propanoic acid moiety containing two fluorine atoms at the alpha carbon. Such compounds are of interest in medicinal chemistry, agrochemicals, and material sciences due to their unique physicochemical properties imparted by the fluorine atoms.

2. Structural Features

PropertyDescription
Molecular FormulaC11H12F2O2C_{11}H_{12}F_2O_2
Molecular Weight214.21 g/mol
Functional GroupsAromatic ring, carboxylic acid (COOH-COOH), difluoromethylene group (CF2-CF_2-)
SubstituentsMethyl groups at positions 3 and 4 of the phenyl ring

The presence of fluorine atoms significantly alters the compound's electronic properties, making it more lipophilic and resistant to metabolic degradation.

3. Synthesis Pathways

The synthesis of 3-(3,4-Dimethylphenyl)-2,2-difluoropropanoic acid would typically involve:

  • Starting Material Selection:

    • A suitable precursor such as 3,4-dimethylbenzaldehyde or 3,4-dimethyltoluene.

  • Introduction of Fluorine Atoms:

    • Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

  • Carboxylation:

    • The carboxylic acid group can be introduced via Grignard reactions or oxidation of an intermediate alcohol.

4. Applications and Relevance

  • Pharmaceutical Research:

    • Fluorinated aromatic acids are often investigated for their potential as enzyme inhibitors or receptor modulators due to enhanced binding affinity and metabolic stability.

  • Agrochemical Development:

    • Compounds with similar structures are used in herbicides or fungicides because fluorine enhances bioactivity.

  • Material Science:

    • The unique electronic properties of fluorinated compounds make them useful in polymer chemistry and advanced materials.

6. Analytical Characterization

To confirm the structure and purity of this compound:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals for aromatic protons and methyl groups.

    • 13C^13C-NMR: Peaks for carboxyl carbon and difluoromethylene carbon.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=214m/z = 214.

  • Infrared Spectroscopy (IR):

    • Strong absorption around 1700cm11700 \, \text{cm}^{-1} for the carboxylic acid group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator